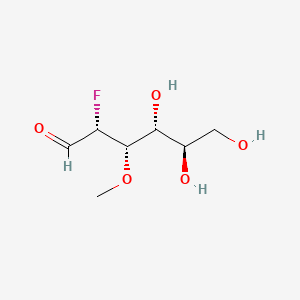
(2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal is a chiral compound with multiple hydroxyl groups and a fluorine atom attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centersThe reaction conditions often include the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction leads to the formation of a primary alcohol .
Scientific Research Applications
(2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: This compound has similar hydroxyl groups but lacks the fluorine and methoxy groups.
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-(prop-2-yn-1-ylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol: This compound has a different backbone structure but shares some functional groups
Uniqueness
The presence of the fluorine atom and methoxy group in (2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13FO5 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H13FO5/c1-13-7(4(8)2-9)6(12)5(11)3-10/h2,4-7,10-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1 |
InChI Key |
QLNYZPSEJLQQSX-BDVNFPICSA-N |
Isomeric SMILES |
CO[C@H]([C@H](C=O)F)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
COC(C(C=O)F)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















